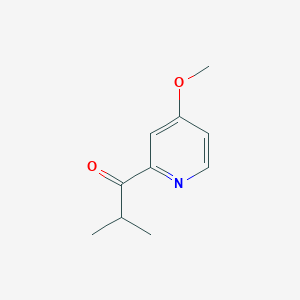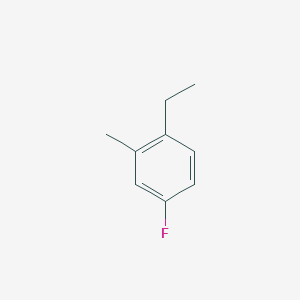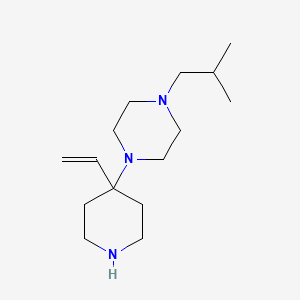
3-(Bromomethyl)-3-cyclobutyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-cyclobutyloxolane is a chemical compound that features a bromomethyl group attached to a cyclobutyloxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-cyclobutyloxolane typically involves the bromination of a precursor compound. One common method is the reaction of cyclobutyloxolane with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-cyclobutyloxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be used to remove the bromine atom, yielding a cyclobutyloxolane derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminomethyl-cyclobutyloxolane, while oxidation can produce a cyclobutyloxolane with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-cyclobutyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-cyclobutyloxolane involves its interaction with biological molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-3-cyclopentyloxolane: Similar structure but with a five-membered ring.
3-(Bromomethyl)-3-cyclohexyloxolane: Similar structure but with a six-membered ring.
3-(Bromomethyl)-3-cyclopropylmethyloxolane: Similar structure but with a three-membered ring.
Uniqueness
3-(Bromomethyl)-3-cyclobutyloxolane is unique due to its four-membered cyclobutyloxolane ring, which imparts distinct chemical and physical properties. The strain in the four-membered ring can influence its reactivity and stability, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H15BrO |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-cyclobutyloxolane |
InChI |
InChI=1S/C9H15BrO/c10-6-9(4-5-11-7-9)8-2-1-3-8/h8H,1-7H2 |
Clé InChI |
BJRACGDCGIHLJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2(CCOC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


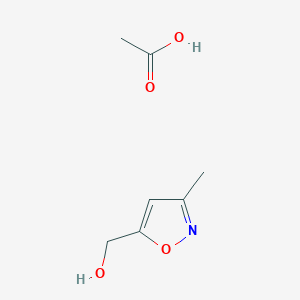
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13208361.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)
![1-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B13208370.png)
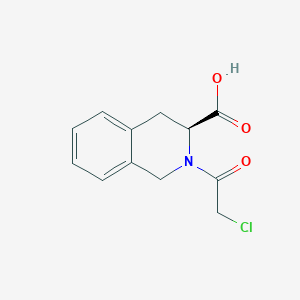

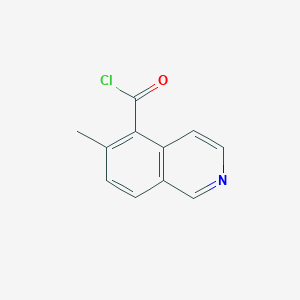
![3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B13208407.png)

![Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13208414.png)
